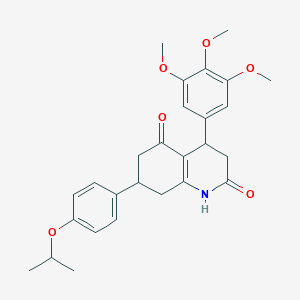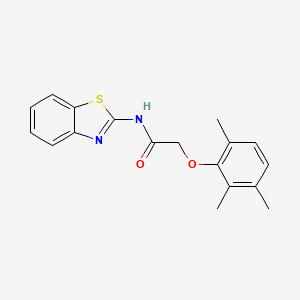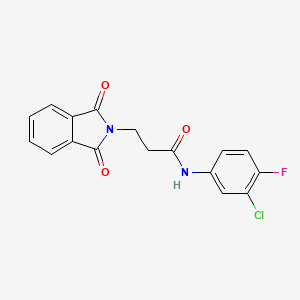![molecular formula C16H22N4O3S B5560858 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)
(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo and pyridazine derivatives, which are structurally related to the compound of interest, involves multiple reaction steps including cyclization, N-methylation, and reactions with hydrazine hydrate. These processes are essential for creating the complex heterocyclic structures found in these compounds. For example, ethoxycarbonylalkylidene derivatives have been synthesized through reactions with ethyl pyruvate, leading to cyclization to form pyridazino[6,1-c]-triazines, demonstrating the complex synthetic routes employed in creating these molecules (Lange et al., 1997).
Molecular Structure Analysis
The structure of pyrazolo and pyridazine derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy and X-ray diffraction analysis. These techniques have provided detailed insights into the molecular structure of these compounds, such as the unexpected magnetic non-equivalence of CH2 protons observed in some derivatives (Lange et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidines and related compounds involves interactions with hydrazine hydrate and other reagents, leading to the formation of various derivatives with potential biological activity. These reactions highlight the versatile chemistry of these heterocyclic compounds and their potential for further functionalization (Chimichi et al., 1996).
Scientific Research Applications
Synthesis and Derivatives
Indolylpyridazinone Derivatives Synthesis : The synthesis of novel indolylpyridazinone derivatives, which may include compounds structurally related to the one , has been studied. These compounds have shown potential for biological activity (Abubshait, 2007).
Pyrazolopyrimidine Derivatives : The chemistry of substituted pyrazolo[1,5-a]pyrimidines was investigated, revealing insights into reaction mechanisms and potential applications of these types of compounds (Chimichi et al., 1996).
Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis : Efficient synthesis methods for novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were developed, providing a framework for creating similar complex molecules (Kamal El‐dean et al., 2018).
Biological and Pharmacological Applications
Monoamine Oxidase Inhibitory Activity : Pyridazinone derivatives have been studied for their monoamine oxidase inhibitory activity, indicating potential applications in neurological or psychiatric disorders (Ahmad et al., 2019).
Cytotoxicity Studies : Synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for cytotoxic activity, suggesting potential use in cancer research or treatment (Hassan et al., 2014).
Antimicrobial Activity : The antimicrobial activity of various pyrazole derivatives has been assessed, indicating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019; Akula et al., 2019).
Herbicidal Activities : Studies on pyridazine derivatives, similar in structure to the compound , have shown herbicidal activities, suggesting their potential use in agriculture (Xu et al., 2008).
properties
IUPAC Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridazin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-12(2)5-7-19-8-9-20(15-11-24(22,23)10-14(15)19)16(21)13-4-3-6-17-18-13/h3-6,14-15H,7-11H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYXXONEHBNID-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridazin-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)
![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)
![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)
phosphinic acid](/img/structure/B5560808.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

